γ-生育酚-d4(主要)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

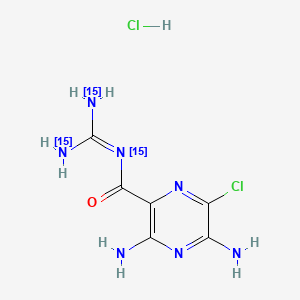

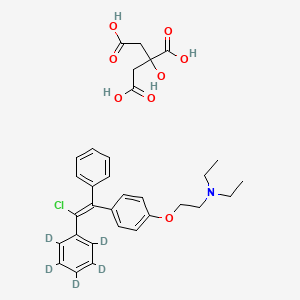

γ-Tocopherol-d4 (major) is one of the naturally occurring forms of Vitamin E, which is the most abundant tocopherol in soybean and corn oils . It is a biochemical used for proteomics research . The CAS number for γ-Tocopherol-d4 (major) is 842129-89-9 . Its molecular weight is 420.70 and the molecular formula is C28H44D4O2 .

Synthesis Analysis

Tocopherols are synthesized by photosynthetic organisms including plants, algae, and cyanobacteria . The biosynthesis of tocopherols takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The final step of the tocopherol synthesis is catalyzed by the gene VTE4 and encodes a key enzyme (γ-TMT) that methylates both δ- and γ-tocopherol to β- and α-tocopherol, respectively .Molecular Structure Analysis

The molecular structure of γ-Tocopherol-d4 (major) is also available as a 2d Mol file .Chemical Reactions Analysis

Tocopherols are the natural antioxidants synthesized at various levels and in different combinations by all plant tissues . They are amphipathic molecules with the polar chromanol ring and hydrophobic saturated side chain .Physical And Chemical Properties Analysis

Tocopherols are lipophilic antioxidants and together with tocotrienols belong to the vitamin-E family . The four forms of tocopherols (α-, β-, γ- and δ-tocopherols) consist of a polar chromanol ring and lipophilic prenyl chain with differences in the position and number of methyl groups . The polarity of tocols is mainly influenced by the number of methyl groups in the chromanol ring .科学研究应用

Antioxidant Research

“γ-Tocopherol-d4 (major)” is often studied for its antioxidant properties. It is a naturally occurring form of Vitamin E found in many plant seeds and has been shown to possess anti-inflammatory properties and anti-cancer activity .

Cancer Research

Studies have suggested significant positive effects of γ-tocopherols on the inhibition of tumor formation in breast cancer. For instance, δ-tocopherol has been shown to inhibit the development of mammary hyperplasia in animal models and increase apoptosis in breast cancer cell lines .

Lipid Metabolism

Research indicates that γ-tocopherol can functionally substitute α-tocopherol without impacting the amount of fatty acids or lipid hydrolysis, which is crucial for understanding lipid metabolism and related disorders .

Stress Response in Plants

γ-tocopherol plays a role in the stress response of plants. For example, VTE4-silenced tobacco plants with accumulated γ-tocopherol showed decreased tolerance against salt-induced stress but increased tolerance towards sorbitol stress .

Nutritional Studies

As a form of Vitamin E, γ-tocopherol-d4 is used in nutritional studies to understand its role and efficacy compared to other tocopherols and tocotrienols in diet and health .

Enzymatic Function Studies

The enzyme γ-tocopherol methyltransferase (γ-TMT) catalyzes the conversion of γ- to α-tocopherol, which is an important reaction in the biosynthesis of tocopherols, making it a subject of enzymatic function studies .

作用机制

Target of Action

γ-Tocopherol-d4 (major) is a form of Vitamin E and is a naturally occurring compound found in many plant seeds, such as corn and soybeans . It is a potent cyclooxygenase (COX) inhibitor . The primary targets of γ-Tocopherol-d4 (major) are reactive oxygen and nitrogen species .

Mode of Action

γ-Tocopherol-d4 (major) exhibits strong antioxidant activities . It functions as an electrophilic center that can trap reactive oxygen and nitrogen species . This interaction results in the neutralization of these reactive species, preventing them from causing oxidative damage to cells .

Biochemical Pathways

The biosynthesis of γ-Tocopherol-d4 (major) takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of γ-Tocopherol-d4 (major) biosynthesis occurs, at least partially, at the level of key enzymes including p-hydroxyphenylpyruvate dioxygenase, homogentisate phytyltransferase, tocopherol cyclase, and two methyltransferases .

Pharmacokinetics

Currently, there is inadequate data on the pharmacokinetics of γ-Tocopherol-d4 (major). It is known that the unsaturated chain of γ-tocopherol-d4 (major) allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver .

Result of Action

The antioxidant action of γ-Tocopherol-d4 (major) is related to the formation of tocopherol quinone and its subsequent recycling or degradation . This results in the scavenging of lipid peroxy radicals and quenching of singlet oxygen, which are the main functions of γ-Tocopherol-d4 (major) in photosynthetic organisms .

Action Environment

The biosynthesis of γ-Tocopherol-d4 (major) changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . These environmental factors influence the action, efficacy, and stability of γ-Tocopherol-d4 (major).

属性

| { "Design of the Synthesis Pathway": "The synthesis of γ-Tocopherol-d4 (major) can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Tocopherol", "Deuterium oxide", "Sodium borodeuteride", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Hexane", "Ethyl acetate", "Methanol" ], "Reaction": [ "The first step involves the reduction of Tocopherol using sodium borodeuteride in deuterium oxide to obtain γ-Tocopherol-d4.", "The γ-Tocopherol-d4 is then acetylated using acetic anhydride in the presence of methanol to yield γ-Tocopherol-d4 acetate.", "The acetate is then hydrolyzed using sodium hydroxide to obtain γ-Tocopherol-d4.", "The γ-Tocopherol-d4 is then purified using a combination of sodium sulfate and magnesium sulfate to remove any impurities.", "The final step involves the extraction of γ-Tocopherol-d4 using a solvent such as hexane or ethyl acetate, followed by the removal of the solvent using a rotary evaporator to obtain pure γ-Tocopherol-d4." ] } | |

CAS 编号 |

1329652-13-2 |

产品名称 |

γ-Tocopherol-d4 (major) |

分子式 |

C28H48O2 |

分子量 |

420.714 |

IUPAC 名称 |

(2R)-5-deuterio-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i5D3,19D |

InChI 键 |

QUEDXNHFTDJVIY-HYPXHKDHSA-N |

SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

同义词 |

(2R)-3,4-Dihydro-2,8-dimethyl-7-(methyl-d4)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol; (+)- 2,8-Dimethyl-(7-methyl-d4)-2-(4,8,12-trimethyltridecyl)_x000B_-6-chromanol; (+)-γ-Tocopherol-d4; (2R,4’R,8’R)-γ-Tocopherol-d4; (R,R,R)-γ_x000B_-Tocopherol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)